molecular formula C3H6Cl3O2P B14308333 Methyl methyl(trichloromethyl)phosphinate CAS No. 111737-57-6

Methyl methyl(trichloromethyl)phosphinate

Cat. No.: B14308333
CAS No.: 111737-57-6
M. Wt: 211.41 g/mol
InChI Key: YKLCZRSYUUGIKJ-UHFFFAOYSA-N
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Description

Methyl methyl(trichloromethyl)phosphinate is an organophosphorus compound characterized by the presence of both methyl and trichloromethyl groups attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methyl(trichloromethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:

Cl3C-P(O)Cl2+2CH3OHCl3C-P(O)(OCH3)2+2HCl\text{Cl}_3\text{C-P(O)Cl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{Cl}_3\text{C-P(O)(OCH}_3)_2 + 2 \text{HCl} Cl3​C-P(O)Cl2​+2CH3​OH→Cl3​C-P(O)(OCH3​)2​+2HCl

This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Phosphonate esters.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Methyl methyl(trichloromethyl)phosphinate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphates.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with phosphinate moieties.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism by which methyl methyl(trichloromethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions and biological molecules, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methyl(dichloromethyl)phosphinate
  • Methyl methyl(bromomethyl)phosphinate
  • Methyl methyl(chloromethyl)phosphinate

Comparison

Methyl methyl(trichloromethyl)phosphinate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to its analogs. This group enhances the compound’s electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the trichloromethyl group can influence the compound’s stability and solubility, affecting its behavior in various applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.

Properties

CAS No.

111737-57-6

Molecular Formula

C3H6Cl3O2P

Molecular Weight

211.41 g/mol

IUPAC Name

trichloro-[methoxy(methyl)phosphoryl]methane

InChI

InChI=1S/C3H6Cl3O2P/c1-8-9(2,7)3(4,5)6/h1-2H3

InChI Key

YKLCZRSYUUGIKJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)C(Cl)(Cl)Cl

Origin of Product

United States

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